6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine
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Overview
Description
6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a naphthyridine core with a chlorine atom at the 6th position and a tetrahydro configuration, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst like montmorillonite K10 . This reaction yields the desired naphthyridine derivative as a yellowish solid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the naphthyridine core.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.
Scientific Research Applications
6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different biological activities and applications.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
2,7-Naphthyridine: Used in the synthesis of various pharmaceuticals and industrial chemicals.
Uniqueness
6-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical reactivity and biological activity. Its chlorine atom at the 6th position allows for targeted functionalization, making it a valuable compound for medicinal chemistry and industrial applications.
Properties
Molecular Formula |
C8H9ClN2 |
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Molecular Weight |
168.62 g/mol |
IUPAC Name |
6-chloro-1,2,3,4-tetrahydro-1,7-naphthyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h4-5,10H,1-3H2 |
InChI Key |
ZTUQYVXJQDOWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NC=C2NC1)Cl |
Origin of Product |
United States |
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